4-Methylumbelliferyl beta-D-ribofuranoside

Description

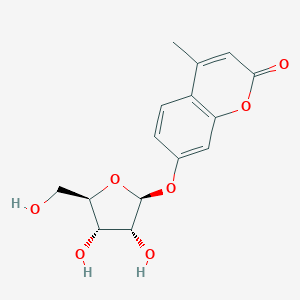

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

7-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-4-methylchromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16O7/c1-7-4-12(17)21-10-5-8(2-3-9(7)10)20-15-14(19)13(18)11(6-16)22-15/h2-5,11,13-16,18-19H,6H2,1H3/t11-,13-,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FAGLTVBWEMHJRP-NMFUWQPSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)OC3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00941308 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195385-93-4 | |

| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl pentofuranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00941308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 4-Methylumbelliferyl beta-D-ribofuranoside, a key fluorogenic substrate in biochemical assays.

Core Chemical Properties

This compound (4-MU-β-D-ribofuranoside) is a heterocyclic glycoside that serves as a fluorogenic substrate for the enzyme β-ribosidase. Upon enzymatic cleavage of the β-glycosidic bond, it releases the highly fluorescent compound 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), enabling the sensitive detection of enzyme activity.

Quantitative Data Summary

The following table summarizes the key quantitative chemical properties of this compound.

| Property | Value | Source |

| CAS Number | 195385-93-4 | [1][2][3][4] |

| Molecular Formula | C₁₅H₁₆O₇ | [1][2] |

| Molecular Weight | 308.28 g/mol | [2] |

| Melting Point | Data not available. For comparison, the related compound 4-Methylumbelliferyl β-D-glucopyranoside has a melting point of 211 °C[5], and 4-Methylumbelliferyl β-D-galactopyranoside has a melting point of 227.5-230 °C.[6] | N/A |

| Boiling Point | Data not available. | N/A |

| Solubility | Soluble in dimethylformamide (DMF) at a concentration of 5%.[1] Solubility in other common solvents is not readily available, but related compounds are soluble in DMSO and slightly soluble in ethanol and methanol.[6][7] | [1] |

Spectroscopic Properties

Detailed experimental spectroscopic data for this compound are not widely available in the public domain. However, the expected spectral characteristics can be inferred from the structure and data for related compounds.

-

¹H and ¹³C NMR: The NMR spectra would be characterized by signals corresponding to the 4-methylumbelliferyl and the β-D-ribofuranoside moieties. General features of β-D-ribofuranoside spectra have been described.[8] Predicted NMR data for the fluorescent product, 4-methylumbelliferone, are available in the Human Metabolome Database.[9][10]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for O-H, C-H, C=O (lactone), and C-O bonds. A conforming IR spectrum has been noted for the related compound 4-Methylumbelliferyl beta-D-glucopyranoside.[11]

-

Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound.

Synthesis Protocol

A general method for the synthesis of 4-methylumbelliferyl glycosides, including the β-D-ribofuranoside derivative, involves the glycosylation of 4-methylumbelliferone. The following is a generalized protocol based on patented methods.

Materials:

-

Peracetylated D-ribofuranose (glycosyl donor)

-

4-methylumbelliferone (glycosyl acceptor)

-

Dichloromethane or 1,2-dichloroethane (solvent)

-

Boron trifluoride etherate (Lewis acid)

-

Triethylamine or pyridine (organic base)

-

Sodium methoxide in methanol (for deacetylation)

Methodology:

-

Glycosylation Reaction:

-

Dissolve 4-methylumbelliferone and peracetylated D-ribofuranose in dichloromethane or 1,2-dichloroethane under a dry, inert atmosphere (e.g., argon).

-

Add triethylamine or pyridine to the solution.

-

Add boron trifluoride etherate to catalyze the reaction.

-

Stir the reaction mixture at room temperature. The reaction time can range from 1 to 72 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction and work up to isolate the acetylated product.

-

-

Deacetylation:

-

Dissolve the crude acetylated product in dry methanol.

-

Add a catalytic amount of sodium methoxide in methanol.

-

Stir the mixture at room temperature until deacetylation is complete (monitored by TLC).

-

Neutralize the reaction with a suitable resin or acid.

-

Purify the final product, this compound, by column chromatography.

-

Experimental Protocols: β-Ribosidase Activity Assay

This protocol outlines a general method for determining the activity of β-ribosidase using this compound as a fluorogenic substrate.

Materials:

-

This compound stock solution (e.g., 10 mM in DMF or DMSO)

-

Assay buffer (e.g., sodium citrate or sodium phosphate buffer, pH adjusted to the enzyme's optimum)

-

Enzyme preparation (e.g., cell lysate, purified enzyme)

-

Stop solution (e.g., 0.2 M glycine-NaOH, pH 10.4)

-

96-well black microplate

-

Fluorometer

Methodology:

-

Preparation of Reagents:

-

Prepare the assay buffer at the desired pH and concentration.

-

Dilute the this compound stock solution to the desired final concentration in the assay buffer.

-

Prepare serial dilutions of the enzyme sample in the assay buffer.

-

-

Enzyme Reaction:

-

To each well of the 96-well plate, add a specific volume of the enzyme dilution.

-

To initiate the reaction, add the substrate solution to each well. The final volume should be consistent across all wells.

-

Include appropriate controls:

-

Substrate blank: Assay buffer and substrate, no enzyme.

-

Enzyme blank: Assay buffer and enzyme, no substrate.

-

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 15-60 minutes).

-

-

Termination and Measurement:

-

Stop the reaction by adding the stop solution to each well. The alkaline pH of the stop solution enhances the fluorescence of the liberated 4-methylumbelliferone.

-

Measure the fluorescence using a fluorometer with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.[5][12]

-

-

Data Analysis:

-

Subtract the fluorescence of the blanks from the experimental wells.

-

Create a standard curve using known concentrations of 4-methylumbelliferone to quantify the amount of product formed.

-

Calculate the enzyme activity, typically expressed in units such as micromoles of product formed per minute per milligram of protein.

-

Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of the substrate by β-ribosidase.

General Workflow for β-Ribosidase Assay

Caption: A typical workflow for a fluorogenic enzyme assay.

References

- 1. Glycosynth - this compound [glycosynth.co.uk]

- 2. dextrauk.com [dextrauk.com]

- 3. 4-METHYLUMBELLIFERYL β-D-RIBOFURANOSIDE | 195385-93-4 | INDOFINE Chemical Company [indofinechemical.com]

- 4. 4-Methylumbelliferyl b-D-ribofuranoside | 195385-93-4 | EM06811 [biosynth.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Characteristic 1H NMR spectra of β-d-ribofuranosides and ribonucleosides: factors driving furanose ring conformations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Human Metabolome Database: 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0059622) [hmdb.ca]

- 10. Human Metabolome Database: 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0240464) [hmdb.ca]

- 11. 4-Methylumbelliferyl beta-D-glucopyranoside, 99% 5 g | Request for Quote [thermofisher.com]

- 12. caymanchem.com [caymanchem.com]

An In-depth Technical Guide on the Synthesis and Characterization of 4-Methylumbelliferyl beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methylumbelliferyl beta-D-ribofuranoside (4-MU-β-D-ribofuranoside), a fluorogenic substrate essential for the sensitive detection of β-ribosidase activity. This document outlines a plausible synthetic pathway, including detailed experimental protocols for the glycosylation of 4-methylumbelliferone and subsequent deprotection. It further details the analytical methods for the structural confirmation and purity assessment of the final product. The information is curated to support researchers in the fields of enzymology, drug discovery, and diagnostics by providing a foundational understanding of the preparation and properties of this key analytical tool.

Introduction

This compound is a synthetic compound widely used in biochemical assays to detect and quantify the activity of β-ribosidase enzymes.[1][2] Upon enzymatic cleavage of the β-glycosidic bond, the highly fluorescent product, 4-methylumbelliferone (7-hydroxy-4-methylcoumarin), is released. The fluorescence of 4-methylumbelliferone is pH-dependent, with excitation maxima around 330-385 nm and an emission maximum in the range of 445-454 nm, allowing for highly sensitive detection.[3] The utility of this and similar fluorogenic substrates is well-established in various research and diagnostic applications, including the study of enzyme kinetics, screening for enzyme inhibitors, and the detection of specific enzymatic activities in complex biological samples.

This guide provides a detailed methodology for the chemical synthesis and characterization of this compound, based on established glycosylation techniques and analogous syntheses of related compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process:

-

Glycosylation: The coupling of a protected ribofuranose donor with the hydroxyl group of 4-methylumbelliferone.

-

Deprotection: The removal of the protecting groups from the ribose moiety to yield the final product.

A plausible and effective approach is the Lewis acid-catalyzed glycosylation using a fully acetylated ribofuranose as the glycosyl donor, followed by a Zemplén deacetylation.[1][4]

Materials and Reagents

| Reagent | Formula | MW | CAS No. | Notes |

| 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose | C₁₃H₁₈O₉ | 318.28 | 13035-61-5 | Glycosyl Donor |

| 4-Methylumbelliferone | C₁₀H₈O₃ | 176.17 | 90-33-5 | Glycosyl Acceptor |

| Boron trifluoride etherate (BF₃·OEt₂) | (C₂H₅)₂O·BF₃ | 141.93 | 109-63-7 | Lewis Acid Catalyst |

| Triethylamine (TEA) | (C₂H₅)₃N | 101.19 | 121-44-8 | Base |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Anhydrous Solvent |

| Methanol (MeOH) | CH₃OH | 32.04 | 67-56-1 | Anhydrous Solvent |

| Sodium methoxide (NaOMe) | CH₃ONa | 54.02 | 124-41-4 | Deprotection Catalyst |

| Dowex® 50WX8 (H⁺ form) | - | - | 11113-61-4 | Ion-exchange resin |

| Silica Gel | SiO₂ | 60.08 | 7631-86-9 | For column chromatography |

Experimental Protocols

Step 1: Synthesis of 4-Methylumbelliferyl-2,3,5-tri-O-acetyl-β-D-ribofuranoside (Protected Intermediate)

This procedure is adapted from a general method for the synthesis of 4-methylumbelliferyl glycosides.[4]

-

To a solution of 4-methylumbelliferone (1.0 eq) and 1,2,3,5-Tetra-O-acetyl-β-D-ribofuranose (1.2 eq) in anhydrous dichloromethane (15-20 mL per mmol of 4-methylumbelliferone) under an inert atmosphere (Argon or Nitrogen), add triethylamine (1.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add boron trifluoride etherate (BF₃·OEt₂) (5.0 - 10.0 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl acetate/Hexane 1:1).

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and dilute with dichloromethane.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexane) to afford the protected intermediate as a white solid.

Step 2: Synthesis of 4-Methylumbelliferyl-β-D-ribofuranoside (Final Product) via Zemplén Deacetylation

This is a standard procedure for the deacetylation of acetylated glycosides.[1]

-

Dissolve the protected intermediate (1.0 eq) in anhydrous methanol (5-10 mL per mmol).

-

Cool the solution to 0 °C and add a catalytic amount of sodium methoxide (e.g., 0.1 eq of a 0.5 M solution in methanol).

-

Stir the reaction mixture at room temperature and monitor its completion by TLC (e.g., Dichloromethane/Methanol 9:1). The reaction is typically complete within 1-3 hours.

-

Once the starting material is consumed, neutralize the reaction mixture by adding Dowex® 50WX8 (H⁺ form) resin until the pH is neutral.

-

Filter off the resin and wash it with methanol.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., methanol/diethyl ether) to yield 4-Methylumbelliferyl-β-D-ribofuranoside as a white solid.

Safety Precautions

-

4-Methylumbelliferone: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5][6][7]

-

Boron trifluoride etherate: Highly corrosive, flammable, and reacts violently with water.[8][9][10] It is essential to handle this reagent in a well-ventilated fume hood, using anhydrous techniques and appropriate PPE. Avoid contact with skin and eyes, and do not inhale vapors.

-

All manipulations should be carried out by trained personnel in a laboratory setting with adequate safety measures in place.

Characterization of this compound

The structure and purity of the synthesized this compound should be confirmed using a combination of spectroscopic and analytical techniques.

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₆O₇ | [11] |

| Molecular Weight | 308.28 g/mol | [11] |

| CAS Number | 195385-93-4 | [11] |

| Appearance | White to off-white solid | Generic |

| Solubility | Soluble in Dimethylformamide (DMF) | [12] |

Spectroscopic Data (Hypothetical)

Disclaimer: The following spectroscopic data are predicted based on the known spectra of related compounds and have not been experimentally verified from a cited literature source for this specific molecule.

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show signals corresponding to the protons of the 4-methylumbelliferyl and the ribofuranose moieties. The anomeric proton (H-1' of the ribose) is a key diagnostic signal, expected to appear as a doublet with a small coupling constant, characteristic of a β-linkage in a furanoside.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display 15 distinct carbon signals, corresponding to the 15 carbon atoms in the molecule. The anomeric carbon (C-1') signal will be a key indicator of the glycosidic bond formation.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show the molecular ion peak corresponding to the mass of the compound plus a common adduct (e.g., [M+Na]⁺ or [M+H]⁺).

| Technique | Expected Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 7.8-7.9 (d, 1H, H-5), 7.0-7.1 (m, 2H, H-6, H-8), 6.2-6.3 (d, 1H, H-3), 5.7-5.8 (d, 1H, H-1'), ~5.0-5.5 (m, OH protons), 3.5-4.5 (m, ribose protons), 2.4-2.5 (s, 3H, CH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): ~160 (C=O), ~155 (C-7), ~154 (C-8a), ~145 (C-4), ~126 (C-5), ~113 (C-6), ~112 (C-3), ~110 (C-4a), ~105 (C-1'), ~102 (C-8), ~85 (C-4'), ~75 (C-2'), ~70 (C-3'), ~62 (C-5'), ~18 (CH₃) |

| HRMS (ESI) | Calculated for C₁₅H₁₆O₇Na [M+Na]⁺: 331.0794, Found: [Expected to be within ±5 ppm] |

Visualization of Workflows and Pathways

Synthetic Pathway

The following diagram illustrates the two-step synthesis of this compound.

References

- 1. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 4-Methylumbelliferyl β-D-ribofuranoside | Genome Context [genomecontext.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. CN104926898A - Method for synthesizing various glucosides on basis of 4-methylumbelliferone - Google Patents [patents.google.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. astechireland.ie [astechireland.ie]

- 8. gelest.com [gelest.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. nj.gov [nj.gov]

- 11. dextrauk.com [dextrauk.com]

- 12. Glycosynth - this compound [glycosynth.co.uk]

An In-depth Technical Guide to the Mechanism of Action of 4-Methylumbelliferyl beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Methylumbelliferyl beta-D-ribofuranoside (4-MUR) is a fluorogenic substrate primarily utilized for the detection and quantification of β-ribosidase activity. Its mechanism of action is centered on the enzymatic cleavage of its glycosidic bond by β-ribosidase, which liberates the highly fluorescent molecule 4-methylumbelliferone (4-MU). This process forms the basis of a sensitive and continuous assay for enzyme activity. This guide provides a comprehensive overview of the core mechanism, available data, and generalized experimental protocols for the use of 4-MUR in research and drug development. It is important to note that while the principles of its action are well-understood, specific kinetic data for the 4-MUR and β-ribosidase pairing is not extensively documented in publicly available literature. Therefore, some of the presented data and protocols are based on analogous 4-methylumbelliferyl glycosides and should be adapted and optimized for specific experimental conditions.

Core Mechanism of Action

The fundamental principle behind the use of this compound lies in its properties as a fluorogenic substrate. In its intact form, 4-MUR is essentially non-fluorescent. However, upon enzymatic hydrolysis by a β-ribosidase, the beta-D-ribofuranose moiety is cleaved from the 4-methylumbelliferone core. This reaction releases 4-methylumbelliferone (4-MU), a molecule that exhibits strong fluorescence, typically with an excitation maximum around 365 nm and an emission maximum around 445 nm. The rate of increase in fluorescence is directly proportional to the rate of enzymatic activity, allowing for real-time kinetic measurements.

Enzymatic Hydrolysis

The key event in the mechanism of action is the hydrolysis of the glycosidic bond between the ribofuranose sugar and the hydroxyl group of the 4-methylumbelliferone. This reaction is catalyzed by β-ribosidases, a class of glycoside hydrolase enzymes. The specificity of the reaction is determined by the enzyme's active site, which recognizes and binds to the beta-D-ribofuranoside structure.

Caption: Enzymatic cleavage of 4-MUR by β-ribosidase.

Quantitative Data

| Parameter | Value | Compound | Enzyme | Source |

| Molecular Formula | C15H16O7 | This compound | N/A | [1] |

| Molecular Weight | 308.28 g/mol | This compound | N/A | [1] |

| Purity | ≥98% | This compound | N/A | [1] |

| Km | Data not available | This compound | β-ribosidase | N/A |

| Vmax | Data not available | This compound | β-ribosidase | N/A |

| Excitation Wavelength (4-MU) | ~365 nm | 4-Methylumbelliferone | N/A | [2] |

| Emission Wavelength (4-MU) | ~445 nm | 4-Methylumbelliferone | N/A | [2][3] |

| Optimal pH for hydrolysis (general) | Acidic to Neutral (enzyme dependent) | 4-Methylumbelliferyl glycosides | Glycosidases | [2] |

Experimental Protocols

The following section provides a generalized protocol for a β-ribosidase activity assay using this compound. This protocol is a template and requires optimization for the specific enzyme, sample type, and experimental conditions.

Preparation of Reagents

-

Assay Buffer: The choice of buffer is critical and depends on the optimal pH of the β-ribosidase being studied. A common starting point is a 0.1 M sodium phosphate or sodium citrate buffer, with the pH adjusted to the expected optimum of the enzyme.

-

Substrate Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[2][4][5] The final concentration of the organic solvent in the assay should be kept low (typically <1%) to avoid enzyme inhibition.

-

Stop Solution: A high pH buffer, such as 0.2 M sodium carbonate or glycine-NaOH (pH ~10.5), is used to terminate the enzymatic reaction and maximize the fluorescence of the liberated 4-methylumbelliferone.[2]

-

Enzyme Solution: Prepare the enzyme solution in the assay buffer. The concentration should be chosen so that the reaction proceeds linearly over the desired time course.

Assay Procedure

The following workflow outlines a typical microplate-based fluorometric assay.

Caption: A generalized workflow for a β-ribosidase assay.

-

Assay Setup: To each well of a microplate, add the appropriate volume of assay buffer and the enzyme solution. Include control wells containing buffer and enzyme but no substrate (to measure background fluorescence) and wells with buffer and substrate but no enzyme (to check for non-enzymatic hydrolysis).

-

Pre-incubation: Pre-incubate the plate at the desired reaction temperature for a few minutes to ensure temperature equilibration.

-

Reaction Initiation: Initiate the reaction by adding the this compound substrate to each well.

-

Incubation: Incubate the reaction mixture for a predetermined period. The incubation time should be within the linear range of the reaction.

-

Reaction Termination: Stop the reaction by adding the stop solution to each well.

-

Fluorescence Measurement: Measure the fluorescence of each well using a fluorometer or a microplate reader with the appropriate excitation and emission filters (e.g., Ex: 365 nm, Em: 445 nm).[2][3]

-

Data Analysis: Subtract the background fluorescence from the control wells. The enzyme activity can be calculated from a standard curve of known concentrations of 4-methylumbelliferone.

Cellular Uptake and Localization

There is a lack of specific information in the reviewed literature regarding the cellular uptake and localization of this compound. However, studies on the related compound, 4-methylumbelliferyl-beta-D-glucoside, in Bacillus species have shown that its uptake can be mediated by the phosphotransferase system (PTS). This system transports and phosphorylates the substrate, leading to intracellular accumulation of the phosphorylated form.[6] Subsequent hydrolysis is then carried out by intracellular phosphoglucosidases.[6] It is plausible that a similar mechanism could be involved in the uptake of 4-MUR in certain cell types, but this would require experimental verification.

The following diagram illustrates a hypothetical cellular uptake and processing pathway for 4-MUR, based on the mechanism proposed for the analogous glucoside.

Caption: A hypothetical model for cellular uptake of 4-MUR.

Conclusion

This compound is a valuable tool for the sensitive detection of β-ribosidase activity. Its mechanism of action, based on the enzymatic release of a fluorescent product, allows for straightforward and quantitative enzyme assays. While specific kinetic data for this substrate is limited, the principles of its use are well-established through studies of analogous compounds. The generalized protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design and implement robust assays for β-ribosidase activity in various scientific and drug development contexts. Further research is warranted to elucidate the specific kinetic parameters and cellular uptake mechanisms of this compound to expand its application and refine its use in complex biological systems.

References

- 1. 4-Methylumbelliferyl β-D-ribofuranoside | Genome Context [genomecontext.com]

- 2. Enzymatic synthesis of 4-methylumbelliferyl (1-->3)-beta-D-glucooligosaccharides-new substrates for beta-1,3-1,4-D-glucanase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nicotinamide riboside functions during development while beta-hydroxybutyrate functions during adulthood to extend C. elegans lifespan - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4-Methylumbelliferyl β-D-ribofuranoside | Weber Lab [weberlab.net]

- 5. Nicotinamide Riboside—The Current State of Research and Therapeutic Uses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Emerging Role of Nicotinamide Riboside in Health and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-ribofuranoside as a Fluorogenic Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl beta-D-ribofuranoside (4-MU-β-Rib) is a fluorogenic substrate primarily utilized for the sensitive detection of β-ribosidase activity. This compound belongs to a widely used class of enzyme substrates based on the fluorescent reporter molecule 4-methylumbelliferone (4-MU). In its glycosidically bound form, 4-MU-β-Rib is essentially non-fluorescent. However, upon enzymatic cleavage by β-ribosidase, the highly fluorescent 4-methylumbelliferone is liberated. The resulting fluorescence intensity is directly proportional to the enzymatic activity, providing a robust method for quantifying enzyme kinetics, screening for inhibitors, and diagnosing diseases associated with deficiencies in β-ribosidase activity. This guide provides a comprehensive overview of the core principles, experimental protocols, and applications of this compound in research and drug discovery.

Principle of Fluorogenic Assay

The enzymatic reaction at the core of this assay is the hydrolysis of the β-D-ribofuranosidic bond in this compound by β-ribosidase. This reaction yields D-ribose and the fluorescent product 4-methylumbelliferone (4-MU).

The fluorescence of 4-MU is highly dependent on pH, with optimal fluorescence observed in alkaline conditions (pH > 9). Therefore, assay protocols often include a "stop" solution that raises the pH of the reaction mixture to maximize the fluorescent signal of the liberated 4-MU.

Physicochemical and Spectroscopic Properties

A clear understanding of the properties of both the substrate and the fluorescent product is crucial for accurate and sensitive assay design.

| Property | This compound | 4-Methylumbelliferone (4-MU) |

| Molecular Formula | C₁₅H₁₆O₇ | C₁₀H₈O₃ |

| Molecular Weight | 308.28 g/mol | 176.17 g/mol |

| Appearance | White to off-white powder | Crystalline powder |

| Solubility | Soluble in organic solvents like DMSO and DMF | Soluble in ethanol, methanol, and alkaline aqueous solutions |

| Excitation Max (λex) | Non-fluorescent | ~360-365 nm (pH > 9) |

| Emission Max (λem) | Non-fluorescent | ~445-450 nm (pH > 9) |

Enzyme Kinetics

While specific kinetic parameters can vary depending on the source of the β-ribosidase and the assay conditions, the Michaelis-Menten model is typically used to describe the enzyme kinetics. The key parameters are:

-

Km (Michaelis constant): Represents the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). It is an indicator of the affinity of the enzyme for the substrate.

-

Vmax (Maximum velocity): The maximum rate of the reaction when the enzyme is saturated with the substrate.

Experimental Protocols

The following provides a general framework for a β-ribosidase activity assay using this compound. Optimization of buffer composition, pH, temperature, and incubation time is recommended for specific applications.

Materials

-

This compound (Substrate)

-

β-ribosidase enzyme (or sample containing the enzyme)

-

Assay Buffer (e.g., sodium phosphate or citrate buffer, pH optimized for the specific β-ribosidase)

-

Stop Solution (e.g., 0.1 M glycine-carbonate buffer, pH 10.5)

-

4-Methylumbelliferone (for standard curve)

-

96-well black microplates (for fluorescence measurements)

-

Fluorescence microplate reader

Preparation of Reagents

-

Substrate Stock Solution: Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to a concentration of 10 mM. Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution in the assay buffer to the desired final concentration (e.g., 100 µM). The optimal concentration should be determined based on the Km of the enzyme.

-

Enzyme Solution: Prepare a dilution of the β-ribosidase enzyme in the assay buffer to a concentration that yields a linear reaction rate over the desired time course.

-

4-MU Standard Stock Solution: Dissolve 4-methylumbelliferone in DMSO to a concentration of 1 mM.

-

4-MU Standard Curve: Prepare a series of dilutions of the 4-MU standard stock solution in the stop solution to generate a standard curve (e.g., 0-10 µM).

Assay Procedure

-

Standard Curve:

-

Add a fixed volume of each 4-MU standard dilution to the wells of a 96-well black microplate.

-

Measure the fluorescence using an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.

-

Plot the fluorescence intensity against the 4-MU concentration to generate a standard curve.

-

-

Enzyme Reaction:

-

Add a specific volume of the working substrate solution to the wells of the microplate.

-

To initiate the reaction, add a specific volume of the enzyme solution to the wells.

-

Include appropriate controls:

-

Blank: Assay buffer and working substrate solution (no enzyme).

-

Negative Control: Inactivated enzyme (e.g., heat-inactivated) with the working substrate solution.

-

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Stopping the Reaction and Reading Fluorescence:

-

After incubation, add a specific volume of the stop solution to each well to terminate the reaction and maximize the fluorescence of the 4-MU product.

-

Measure the fluorescence of each well using the same settings as for the standard curve.

-

-

Data Analysis:

-

Subtract the fluorescence of the blank from all experimental wells.

-

Use the 4-MU standard curve to convert the fluorescence readings into the concentration of 4-MU produced.

-

Calculate the enzyme activity, typically expressed in units such as nmol/min/mg of protein.

-

Applications in Drug Discovery and Research

High-Throughput Screening (HTS) for Inhibitors

The fluorogenic nature of the this compound assay makes it highly amenable to high-throughput screening for the identification of β-ribosidase inhibitors. The assay can be miniaturized to a 384- or 1536-well format, allowing for the rapid screening of large compound libraries.

Workflow for HTS:

-

Compound Plating: Dispense test compounds from a library into the wells of a microplate.

-

Enzyme Addition: Add the β-ribosidase enzyme to each well and pre-incubate with the compounds.

-

Substrate Addition: Initiate the enzymatic reaction by adding this compound.

-

Incubation: Incubate for a fixed period.

-

Signal Detection: Stop the reaction and measure the fluorescence.

-

Hit Identification: Wells with significantly reduced fluorescence compared to controls indicate potential inhibition of β-ribosidase.

Enzyme Characterization

This assay is a valuable tool for characterizing the biochemical properties of β-ribosidases from various sources. It allows for the determination of kinetic parameters (Km, Vmax), pH and temperature optima, and the effects of potential activators or inhibitors.

Disease Diagnosis

Deficiencies in specific glycosidase activities are associated with various genetic disorders. Assays using fluorogenic substrates like this compound can be adapted for diagnostic purposes to measure enzyme activity in patient samples, such as cell lysates or tissue homogenates.

Mandatory Visualizations

Caption: Enzymatic hydrolysis of the non-fluorescent substrate.

Caption: Step-by-step workflow for a typical fluorogenic assay.

Caption: Logical flow for identifying inhibitors via HTS.

Conclusion

This compound is a powerful tool for the sensitive and quantitative measurement of β-ribosidase activity. Its application in a simple, robust, and high-throughput compatible fluorogenic assay makes it an invaluable substrate for basic research, enzyme characterization, and the discovery of novel therapeutic agents targeting β-ribosidase. Proper optimization of assay conditions is paramount to achieving accurate and reproducible results.

The Role of 4-Methylumbelliferyl beta-D-ribofuranoside in Modern Research: A Technical Guide

For Immediate Release

In the landscape of modern bioscience, the precise detection and quantification of enzymatic activity are paramount. For researchers, scientists, and drug development professionals, the use of fluorogenic substrates has become an indispensable tool. This guide provides an in-depth technical overview of 4-Methylumbelliferyl beta-D-ribofuranoside, a key substrate for the sensitive detection of β-ribosidase activity.

Core Principles and Applications

This compound is a fluorogenic substrate primarily employed in enzymatic assays to detect and quantify the activity of β-ribosidases.[1][2] The fundamental principle of its use lies in the enzymatic cleavage of the β-glycosidic bond by a β-ribosidase. This hydrolysis releases the ribose sugar and the highly fluorescent molecule 4-methylumbelliferone (4-MU).[3] In its glycoside form, this compound is essentially non-fluorescent. However, upon enzymatic cleavage, the liberated 4-methylumbelliferone exhibits strong blue fluorescence under ultraviolet (UV) light, providing a highly sensitive and continuous method for monitoring enzyme activity.[2][3]

The primary application of this substrate is in microbiology for the differentiation and identification of various microorganisms, particularly Gram-negative bacteria.[3] The presence or absence of β-ribosidase activity can serve as a valuable biochemical marker for bacterial taxonomy.

Physicochemical Properties

A thorough understanding of the substrate's properties is essential for its effective use in research.

| Property | Value |

| CAS Number | 195385-93-4 |

| Molecular Formula | C₁₅H₁₆O₇ |

| Molecular Weight | 308.28 g/mol |

| Solubility | Soluble in dimethylformamide (DMF) |

| Storage | Store at ≤ -15°C, protected from light |

Fluorescence Characteristics of 4-Methylumbelliferone

The fluorescent product of the enzymatic reaction, 4-methylumbelliferone (4-MU), has well-characterized spectral properties that are crucial for the design of robust assays. The fluorescence of 4-MU is highly pH-dependent, with maximal fluorescence observed in alkaline conditions.

| Parameter | Value | Conditions |

| Excitation Maximum (λex) | ~360-365 nm | Alkaline pH (>9) |

| Emission Maximum (λem) | ~445-450 nm | Alkaline pH (>9) |

| Quantum Yield | High | Alkaline pH |

| Appearance | Blue fluorescence | Under long-wave UV light |

Enzymatic Reaction and Detection

The enzymatic hydrolysis of this compound is the cornerstone of its application.

Caption: Enzymatic hydrolysis of this compound.

Experimental Protocols

The following is a detailed methodology for a qualitative and semi-quantitative β-ribosidase assay in a 96-well microplate format, adapted from established research protocols.

Materials

-

This compound

-

Dimethylformamide (DMF)

-

Sterile distilled water

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well black, clear-bottom microplates

-

Bacterial cultures to be tested

-

Positive control (a known β-ribosidase-positive bacterial strain)

-

Negative control (a known β-ribosidase-negative bacterial strain)

-

Microplate reader with fluorescence detection capabilities (Excitation: ~365 nm, Emission: ~448 nm)

-

Incubator at 37°C

Preparation of Reagents

-

Substrate Stock Solution (10 mM): Dissolve an appropriate amount of this compound in a minimal volume of DMF. Bring to the final volume with sterile distilled water. This stock solution should be stored at -20°C, protected from light.

-

Working Substrate Solution (1 mM): Dilute the 10 mM stock solution 1:10 in sterile PBS. Prepare this solution fresh on the day of the experiment.

-

Bacterial Inoculum: Grow bacterial strains overnight on an appropriate agar medium. Prepare a bacterial suspension in sterile PBS to a turbidity equivalent to a 0.5 McFarland standard.

Assay Procedure

-

To each well of the 96-well microplate, add 180 µL of the 1 mM working substrate solution.

-

Add 20 µL of the prepared bacterial suspension to the respective wells. Include positive and negative controls. For a blank control, add 20 µL of sterile PBS.

-

Incubate the microplate at 37°C for up to 24 hours.

-

Measure the fluorescence at regular intervals (e.g., every hour for the first 6 hours, and then at 24 hours) using a microplate reader with excitation set to approximately 365 nm and emission detection at approximately 448 nm.

-

A significant increase in fluorescence in the wells containing the test bacteria compared to the negative control indicates the presence of β-ribosidase activity.

Caption: Experimental workflow for a β-ribosidase assay.

Quantitative Data Presentation

The utility of this compound in differentiating bacterial species is demonstrated by the varying prevalence of β-ribosidase activity across different genera.

Table 1: Prevalence of β-Ribosidase Activity in Various Gram-Negative Bacteria

| Bacterial Genus | Number of Strains Tested | Percentage of β-Ribosidase Positive Strains (%) |

| Citrobacter | 30 | 100 |

| Enterobacter | 50 | 98 |

| Escherichia | 60 | 97 |

| Klebsiella | 50 | 96 |

| Salmonella | 40 | 95 |

| Shigella | 20 | 90 |

| Serratia | 30 | 87 |

| Yersinia | 25 | 4 |

| Proteus | 30 | 0 |

| Pseudomonas | 50 | 10 |

| Acinetobacter | 20 | 0 |

Data adapted from studies on the differentiation of Gram-negative bacteria.

Concluding Remarks

This compound stands out as a highly sensitive and specific substrate for the detection of β-ribosidase activity. Its application in microbiological differentiation highlights its value in both basic research and clinical diagnostics. The straightforward nature of the fluorometric assay, combined with its high sensitivity, ensures its continued relevance in the toolkit of researchers and drug development professionals. The detailed protocols and data presented in this guide aim to facilitate the effective implementation of this powerful research tool.

References

- 1. Evaluation of Selective Media Containing Iron Source and Alpha-Glucosidase Substrates for Enterobacter sakazakii (Cronobacter spp.) Detection -Journal of Dairy Science and Biotechnology | Korea Science [koreascience.kr]

- 2. The synthesis of novel chromogenic enzyme substrates for detection of bacterial glycosidases and their applications in … [ouci.dntb.gov.ua]

- 3. glycosynth.co.uk [glycosynth.co.uk]

An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-ribofuranoside: From Synthesis to Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Methylumbelliferyl beta-D-ribofuranoside, a key fluorogenic substrate in glycosidase research. We will delve into its discovery and historical context, detail its synthesis, present its physicochemical and fluorescent properties in a structured format, provide a detailed experimental protocol for its use in β-ribosidase assays, and illustrate relevant biochemical pathways and workflows.

Introduction: The Advent of Fluorogenic Glycosidase Substrates

The study of glycoside hydrolases (glycosidases), enzymes that catalyze the hydrolysis of glycosidic bonds, is fundamental to understanding numerous biological processes, from metabolism to pathogenesis. The development of sensitive and specific assays for these enzymes has been a cornerstone of progress in biochemistry and drug discovery. A significant leap forward in this field was the introduction of fluorogenic substrates, which offer a substantial increase in sensitivity over colorimetric methods.

Among the most widely utilized fluorophores for these substrates is 4-methylumbelliferone (4-MU), a coumarin derivative. In its glycosidically-linked form, 4-methylumbelliferyl glycosides are colorless and non-fluorescent. However, upon enzymatic cleavage of the glycosidic bond, the highly fluorescent 4-methylumbelliferone is released. The intensity of this fluorescence is directly proportional to the rate of enzymatic activity, allowing for real-time, quantitative measurements. This principle has been applied to create a wide array of substrates for various glycosidases, enabling research in areas such as enzyme kinetics, inhibitor screening, and disease diagnosis. This compound is a specific example of such a substrate, designed for the sensitive detection of β-ribosidase activity.

Discovery and History

While specific details on the first synthesis and reporting of this compound are not extensively documented in readily available literature, its development follows the broader history of 4-methylumbelliferyl-based enzyme substrates. The use of 4-methylumbelliferone as a fluorescent indicator for enzyme activity dates back to the mid-20th century. Since then, a vast library of 4-methylumbelliferyl glycosides has been synthesized to probe the activity of a wide range of glycosidases. The synthesis of the β-D-ribofuranoside derivative was a logical extension of this work, providing a specific tool for researchers studying enzymes with β-ribosidase activity. A Chinese patent (CN104926898A) describes a general method for synthesizing various 4-methylumbelliferyl glycosides, including the β-D-ribofuranoside, indicating its importance in the field.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through a glycosylation reaction between a protected ribofuranose donor and 4-methylumbelliferone as the glycosyl acceptor. A general method, as outlined in patent literature, involves the use of a peracetylated sugar as the glycosyl donor in the presence of a Lewis acid catalyst.[1]

Reaction Scheme:

A plausible synthetic route involves the following steps:

-

Protection of D-Ribose: D-ribose is first peracetylated to form 1,2,3,5-tetra-O-acetyl-β-D-ribofuranose. This protects the hydroxyl groups and provides a suitable leaving group at the anomeric carbon.

-

Glycosylation: The peracetylated ribofuranose is then reacted with 4-methylumbelliferone in an aprotic solvent such as dichloromethane or 1,2-dichloroethane. A Lewis acid, for instance, boron trifluoride etherate, is used to catalyze the reaction. An organic base like triethylamine or pyridine may be added.[1] The reaction is typically carried out at room temperature.[1]

-

Deprotection: The resulting acetylated product, 4-methylumbelliferyl-2,3,5-tri-O-acetyl-β-D-ribofuranoside, is then deprotected to yield the final product. This is usually achieved by transesterification with sodium methoxide in methanol.

-

Purification: The final product is purified using standard techniques such as column chromatography.

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 195385-93-4 | [2] |

| Molecular Formula | C₁₅H₁₆O₇ | [2] |

| Molecular Weight | 308.28 g/mol | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO and DMF |

Fluorescent Properties of 4-Methylumbelliferone (Hydrolysis Product)

The fluorescence of 4-methylumbelliferone is highly pH-dependent.

| Property | Value | Conditions | Reference |

| Excitation Maximum (λex) | ~360-365 nm | pH > 9 | |

| Emission Maximum (λem) | ~445-450 nm | pH > 9 | |

| Quantum Yield (Φf) | ~0.54 - 0.93 | pH-dependent | |

| Appearance | Colorless solution | ||

| Fluorescence | Intense blue | Under UV light at alkaline pH |

Experimental Protocols

General Protocol for β-Ribosidase Activity Assay

This protocol provides a general method for determining β-ribosidase activity in a sample using this compound. Optimal conditions (e.g., substrate concentration, pH, and incubation time) may vary depending on the specific enzyme source and should be determined empirically.

Materials:

-

This compound (Substrate)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Assay Buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)

-

Enzyme sample (e.g., cell lysate, purified enzyme)

-

Stop Solution (e.g., 0.2 M sodium carbonate or glycine-NaOH buffer, pH 10.5)

-

4-Methylumbelliferone (Standard)

-

96-well black microplate

-

Fluorometric plate reader (Excitation: ~365 nm, Emission: ~445 nm)

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution (e.g., 10 mM): Dissolve an appropriate amount of this compound in DMSO. Store protected from light at -20°C.

-

Working Substrate Solution: Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 100 µM). Prepare fresh daily.

-

4-Methylumbelliferone Standard Curve: Prepare a series of dilutions of 4-methylumbelliferone in Stop Solution (e.g., 0 to 10 µM) to generate a standard curve.

-

-

Enzyme Assay:

-

Pipette 50 µL of the enzyme sample into the wells of a 96-well black microplate. Include a blank control with 50 µL of Assay Buffer instead of the enzyme sample.

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

-

Initiate the reaction by adding 50 µL of the pre-warmed Working Substrate Solution to each well.

-

Incubate the plate at the same temperature for a specific period (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

Stop the reaction by adding 100 µL of Stop Solution to each well.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity of each well using a fluorometric plate reader with an excitation wavelength of approximately 365 nm and an emission wavelength of approximately 445 nm.

-

-

Data Analysis:

-

Subtract the fluorescence reading of the blank control from the readings of the enzyme samples.

-

Use the 4-methylumbelliferone standard curve to convert the fluorescence intensity values into the amount of product (4-methylumbelliferone) formed.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein (nmol/min/mg).

-

Mandatory Visualizations

Enzymatic Hydrolysis of this compound

Caption: Enzymatic cleavage of the substrate by β-ribosidase.

Experimental Workflow for β-Ribosidase Assay

Caption: A typical workflow for a fluorometric β-ribosidase assay.

Signaling Pathways Modulated by 4-Methylumbelliferone

The product of the enzymatic reaction, 4-methylumbelliferone, has been shown to have biological activity, notably as an inhibitor of hyaluronic acid (HA) synthesis and a modulator of downstream signaling pathways.

Caption: Inhibition of HA synthesis and related signaling by 4-MU.

Applications in Research and Drug Development

This compound serves as a valuable tool for:

-

Enzyme Characterization: Determining the kinetic parameters (Km, Vmax) of β-ribosidases.

-

High-Throughput Screening: Screening for inhibitors or activators of β-ribosidase activity in drug discovery pipelines.

-

Diagnostic Assays: Developing sensitive diagnostic tests based on the detection of specific β-ribosidase activities associated with certain diseases or microbial infections.

-

Cellular and Molecular Biology: Studying the role of β-ribosidases in various biological processes.

Conclusion

This compound is a highly sensitive and specific fluorogenic substrate that has become an indispensable tool for the study of β-ribosidase activity. Its well-defined synthesis, coupled with the robust and quantifiable fluorescent signal of its hydrolysis product, 4-methylumbelliferone, ensures its continued and widespread use in both basic research and applied drug development. This guide has provided a comprehensive overview of its properties and applications, offering researchers the necessary information to effectively utilize this powerful biochemical reagent.

References

Unveiling the Spectrum: A Technical Guide to the Hydrolysis Product of 4-Methylumbelliferyl beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core spectral properties of 4-Methylumbelliferone (4-MU), the fluorescent hydrolysis product of 4-Methylumbelliferyl beta-D-ribofuranoside. Renowned for its utility as a fluorogenic substrate in various enzymatic assays, a thorough understanding of 4-MU's spectral behavior is paramount for accurate data interpretation and robust assay development. This document provides a consolidated overview of its key spectral characteristics, detailed experimental protocols, and visual representations of associated biochemical processes.

Core Spectral Properties of 4-Methylumbelliferone (4-MU)

The fluorescence of 4-Methylumbelliferone is intrinsically linked to the pH of its environment. The molecule exists in a neutral, protonated form at acidic pH and a more fluorescent anionic (phenolic) form at alkaline pH.[1][2][3] This pH sensitivity is a critical consideration in assay design, with fluorescence intensity increasing significantly to a maximum at a pH of 10 or higher.[2][3]

Quantitative Spectral Data

The following tables summarize the key photophysical parameters of 4-Methylumbelliferone, providing a reference for experimental setup and data analysis.

Table 1: Excitation and Emission Maxima of 4-Methylumbelliferone

| Condition | Excitation Maximum (λex) | Emission Maximum (λem) |

| Alkaline pH (>9) | 360 nm[4][5][6] | 449 nm[4][5][6][7] |

| 0.15 M glycine buffer, pH 10.2 | 365 nm[7] | 445 nm[7] |

| Ethanol | 372 nm[7][8] | 445 nm[7][8] |

| Water | 380 nm[7] | 454 nm[7] |

| Low pH (1.97-6.72) | 320 nm[7] | 445 - 455 nm[7] |

| General (upon enzymatic cleavage) | ~365 nm[7] | ~460 nm[7][9] |

Table 2: Photophysical Constants of 4-Methylumbelliferone

| Parameter | Value | Conditions |

| Molar Extinction Coefficient (ε) | 18,000 cm⁻¹M⁻¹[10] | Typically measured in ddH₂O or PBS[10] |

| Fluorescence Quantum Yield (Φf) | 0.63[11] | 0.1 M phosphate buffer, pH 10[11] |

| Fluorescence Quantum Yield (Φf) | 0.70[1] | Anionic and neutral forms[1] |

| Fluorescence Quantum Yield (Φf) | 0.74[12] | pH 5.98[12] |

| Fluorescence Quantum Yield (Φf) | 0.95[12] | pH 9.75[12] |

| pKa | ~7.8[13] |

Experimental Protocols

Accurate measurement of the spectral properties of 4-MU is fundamental to its application. Below are detailed methodologies for key experiments.

Measurement of Fluorescence Spectra

Objective: To determine the excitation and emission maxima of 4-Methylumbelliferone.

Materials:

-

4-Methylumbelliferone (4-MU)

-

Spectrofluorometer

-

Quartz cuvettes

-

Appropriate buffer solutions (e.g., 0.1 M phosphate buffer at various pH values, 0.2 M sodium carbonate buffer for stopping enzymatic reactions)[9][11]

-

Solvents (e.g., ethanol, water)[7]

Procedure:

-

Preparation of 4-MU Stock Solution: Prepare a stock solution of 4-MU in a suitable solvent such as methanol or DMSO.[2]

-

Preparation of Working Solutions: Dilute the stock solution in the desired buffer or solvent to a final concentration that gives a fluorescence signal within the linear range of the instrument. A typical starting point is the micromolar to nanomolar range.[9]

-

Instrument Calibration: Calibrate the spectrofluorometer according to the manufacturer's instructions.

-

Excitation Scan:

-

Set the emission wavelength to the expected maximum (e.g., 450 nm).

-

Scan a range of excitation wavelengths (e.g., 300-420 nm).

-

The peak of the resulting spectrum is the excitation maximum (λex).

-

-

Emission Scan:

-

Set the excitation wavelength to the determined λex (e.g., 360 nm).

-

Scan a range of emission wavelengths (e.g., 400-550 nm).

-

The peak of this spectrum is the emission maximum (λem).

-

-

Data Analysis: Record the λex and λem. Repeat the measurements under different pH conditions to observe the spectral shifts.

Determination of Molar Extinction Coefficient

Objective: To determine the molar absorptivity of 4-MU at its absorbance maximum.

Materials:

-

4-Methylumbelliferone (4-MU)

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

Solvent (e.g., ddH₂O or PBS)[10]

Procedure:

-

Prepare a series of standard solutions of 4-MU with known concentrations in the chosen solvent.

-

Measure the absorbance of each solution at the absorbance maximum (around 320-360 nm, depending on pH) using the spectrophotometer.[7][14]

-

Plot a calibration curve of absorbance versus concentration.

-

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm). The slope of the calibration curve will be equal to ε.

Measurement of Fluorescence Quantum Yield (Relative Method)

Objective: To determine the fluorescence quantum yield of 4-MU relative to a known standard.

Materials:

-

4-Methylumbelliferone (4-MU)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)[7]

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Cuvettes

Procedure:

-

Prepare a series of dilutions of both the 4-MU sample and the fluorescence standard with absorbances in the range of 0.02 to 0.1 at the excitation wavelength.[7]

-

Measure the UV-Vis absorption spectra of all solutions and record the absorbance at the excitation wavelength.[7]

-

Measure the fluorescence emission spectra of all solutions, using the same excitation wavelength for both the standard and the sample.[7]

-

Integrate the area under the emission spectra for all solutions.[7]

-

Plot the integrated fluorescence intensity versus absorbance for both the standard and the sample. The plots should be linear.[7]

-

Calculate the quantum yield (Φf) of the sample using the following equation: Φf_sample = Φf_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where 'n' is the refractive index of the solvent.

Visualizing the Process: Diagrams

To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Enzymatic hydrolysis of this compound.

Caption: Experimental workflow for spectral characterization of 4-MU.

Caption: pH-dependent equilibrium and fluorescence of 4-Methylumbelliferone.

References

- 1. tandfonline.com [tandfonline.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-Methylumbelliferone CAS#: 90-33-5 [m.chemicalbook.com]

- 6. 4-Methylumbelliferone | 90-33-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Methylumbelliferone = 98 90-33-5 [sigmaaldrich.com]

- 9. promega.com [promega.com]

- 10. Extinction Coefficient [7-Hydroxy-4-methylcoumarin (4-Methylumbelliferone)] | AAT Bioquest [aatbio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - TW [thermofisher.com]

- 14. Absorption [4-methylumbelliferone] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-ribofuranoside and its Analogs for Researchers and Drug Development Professionals

Introduction

4-Methylumbelliferyl beta-D-ribofuranoside (4-MU-β-Rib) is a fluorogenic substrate primarily utilized for the detection and quantification of β-ribosidase activity. This compound belongs to a larger class of 4-methylumbelliferyl (4-MU) glycosides, which are invaluable tools in various biological assays due to their high sensitivity and specificity. Upon enzymatic cleavage of the glycosidic bond, the highly fluorescent product, 4-methylumbelliferone (4-MU), is released. The fluorescence of 4-MU is pH-dependent, with optimal excitation and emission wavelengths for detection. This guide provides a comprehensive overview of this compound and its analogs, including their synthesis, biochemical applications, and detailed experimental protocols.

Core Compound: this compound

This compound is a derivative of ribofuranose and is a key substrate in assays designed to measure the activity of glycosidases, offering valuable insights into enzyme kinetics and functionality.[1] Its molecular formula is C15H16O7 with a molecular weight of 308.28.[2]

Applications:

-

Enzyme Activity Assays: Serves as a substrate to measure the activity of β-ribosidase.[3]

-

Cellular Uptake Studies: Used to investigate the mechanisms of ribonucleoside uptake in various cell types.[1]

Analogs of this compound

A wide array of 4-methylumbelliferyl glycoside analogs have been synthesized to serve as substrates for a diverse range of glycosidases. These analogs typically vary in the sugar moiety attached to the 4-methylumbelliferyl group. The synthesis of these compounds often involves the reaction of a protected glycosyl halide with 4-methylumbelliferone in the presence of a promoter.

Common Analogs and their Target Enzymes:

| Analog | Target Enzyme |

| 4-Methylumbelliferyl α-L-fucopyranoside | α-L-fucosidase |

| 4-Methylumbelliferyl-β-D-glucuronide | β-glucuronidase[4] |

| 4-Methylumbelliferyl-β-D-cellobiose heptaacetate | Cellulase |

| 4-Methylumbelliferyl β-D-mannopyranoside | β-mannosidase |

| 4-Methylumbelliferyl palmitate | Acid lipase |

| 4-Methylumbelliferyl-α-d-mannoside | α-D-mannosidase |

| 4-Methylumbelliferyl-β-D-lactoside | β-lactosidase |

| 4-Methylumbelliferyl β-D-N,N',N'',N'''-tetraacetylchitotetraoside | Lysozyme |

| 4-Methylumbelliferyl 2-acetamido-2-deoxy-α-D-galactopyranoside | α-galactosidase |

| 4-Methylumbelliferyl-β-D-xylopyranoside | β-Xylosidase |

| 4-Methylumbelliferyl β-D-glucopyranoside | β-glucosidase[4] |

Quantitative Data

The enzymatic hydrolysis of 4-methylumbelliferyl glycosides allows for the determination of key kinetic parameters, such as the Michaelis constant (Km) and maximum velocity (Vmax). These parameters are crucial for characterizing enzyme-substrate interactions and for the screening of potential inhibitors.

Table of Kinetic Parameters for Various Glycosidases with 4-MU-Glycoside Substrates:

| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) |

| α-L-iduronidase | 4-Methylumbelliferyl α-L-iduronide | 179 | 617 |

| α-L-iduronidase | Phenyl α-L-iduronide | 353 | 394 |

| α-L-iduronidase | Iduronosyl anhydrol[1-3H]mannitol 6-sulfate | 41 | 158 |

| α-L-iduronidase | Iduronosyl anhydro[1-3H]mannitol | 166 | 10 |

Data obtained from studies on leukocyte whole cell homogenates.[1]

Fluorescence Properties of 4-Methylumbelliferone (4-MU):

The fluorescence of the hydrolyzed product, 4-methylumbelliferone, is highly dependent on pH.

| pH | Excitation Wavelength (nm) | Emission Wavelength (nm) |

| Low pH (1.97-6.72) | 320 | 445-455 (increases with decreasing pH) |

| High pH (7.12-10.3) | 360 | ~445 |

| 4.6 | 330 | 445-454 |

| 7.4 | 370 | 445-454 |

| 10.4 | 385 | 445-454 |

Experimental Protocols

Detailed Methodology for a Fluorometric Glycosidase Assay

This protocol provides a general framework for measuring the activity of a glycosidase using a 4-methylumbelliferyl glycoside substrate. Specific parameters such as buffer pH, substrate concentration, and incubation time should be optimized for the specific enzyme being assayed.

Materials:

-

Enzyme source (e.g., purified enzyme, cell lysate, tissue homogenate)

-

4-Methylumbelliferyl glycoside substrate (e.g., 4-Methylumbelliferyl-β-D-glucopyranoside)

-

Assay buffer (e.g., 0.2 M sodium citrate-phosphate buffer, pH optimized for the enzyme)

-

Stop solution (e.g., 0.2 M Glycine/NaOH, pH 10.8)

-

96-well black opaque microplate

-

Microplate reader with fluorescence detection capabilities

-

4-Methylumbelliferone standard for calibration curve

Procedure:

-

Preparation of Reagents:

-

Dissolve the 4-methylumbelliferyl glycoside substrate in a suitable solvent like DMSO to create a concentrated stock solution.

-

Dilute the substrate stock solution to the desired working concentration in the assay buffer. A typical starting concentration is 1.5 mM.

-

Prepare a series of 4-methylumbelliferone standards of known concentrations in the assay buffer containing the stop solution to generate a standard curve.

-

-

Enzyme Reaction:

-

Add 50 µL of the enzyme sample (containing an appropriate amount of protein, e.g., 15 µg) to the wells of the 96-well plate.

-

Initiate the reaction by adding 100 µL of the pre-warmed substrate solution to each well.

-

Include a negative control well containing only the substrate solution to measure background fluorescence.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30 minutes).

-

-

Termination of Reaction and Fluorescence Measurement:

-

Stop the enzymatic reaction by adding 100 µL of the stop solution to each well. The alkaline pH of the stop solution also enhances the fluorescence of the 4-methylumbelliferone product.

-

Measure the fluorescence intensity of each well using a microplate reader. Set the excitation and emission wavelengths appropriate for 4-methylumbelliferone at high pH (e.g., Ex: 360 nm, Em: 445 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (from the negative control) from the fluorescence readings of the samples.

-

Use the standard curve to convert the fluorescence intensity of the samples into the concentration of 4-methylumbelliferone produced.

-

Calculate the enzyme activity, typically expressed as nmol of product formed per minute per mg of protein.

-

Detailed Methodology for Cellular Uptake Assay

This protocol outlines a general method for assessing the cellular uptake of a fluorescently labeled compound like a 4-methylumbelliferyl glycoside.

Materials:

-

Cell line of interest

-

Cell culture medium and supplements

-

Fluorescently labeled substrate (e.g., this compound)

-

Phosphate-buffered saline (PBS)

-

Lysis buffer

-

96-well plate (clear bottom for microscopy or black for fluorescence reading)

-

Fluorescence microscope or microplate reader

Procedure:

-

Cell Culture:

-

Seed the cells in a 96-well plate at a density that allows for optimal growth and confluence at the time of the assay.

-

Incubate the cells under standard conditions (e.g., 37°C, 5% CO2) until they reach the desired confluency.

-

-

Cellular Uptake:

-

Remove the culture medium and wash the cells gently with pre-warmed PBS.

-

Add fresh culture medium containing the fluorescent substrate at the desired concentration to the cells.

-

Incubate the cells for various time points to determine the kinetics of uptake.

-

To investigate specific uptake mechanisms, cells can be pre-incubated with known transporter inhibitors before adding the fluorescent substrate.

-

-

Termination of Uptake and Measurement:

-

For Microscopy:

-

Remove the substrate-containing medium and wash the cells multiple times with ice-cold PBS to remove extracellular fluorescence.

-

Fix the cells if required for imaging.

-

Visualize and capture images using a fluorescence microscope with the appropriate filter sets.

-

-

For Plate Reader:

-

Remove the substrate-containing medium and wash the cells multiple times with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer.

-

Transfer the cell lysate to a black 96-well plate.

-

Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

-

-

-

Data Analysis:

-

For microscopy, analyze the images to determine the subcellular localization and relative intensity of the fluorescent signal.

-

For plate reader data, normalize the fluorescence intensity to the protein concentration of the cell lysate to account for variations in cell number. Compare the uptake under different conditions (e.g., with and without inhibitors) to elucidate the uptake mechanism.

-

Visualizations

Enzymatic Hydrolysis of this compound

References

A Technical Guide to the Enzyme Specificity for 4-Methylumbelliferyl beta-D-ribofuranoside

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methylumbelliferyl beta-D-ribofuranoside (4-MUB-β-D-ribofuranoside) is a fluorogenic substrate used for the detection and characterization of β-D-ribofuranosidase activity. This enzyme, also known as β-ribosidase, catalyzes the hydrolysis of β-D-ribofuranosides. The enzymatic cleavage of 4-MUB-β-D-ribofuranoside releases the ribose sugar and the highly fluorescent molecule 4-methylumbelliferone (4-MU). The fluorescence of 4-MU allows for sensitive and continuous monitoring of enzyme activity, making this substrate a valuable tool in various research and diagnostic applications, including drug discovery and microbial identification.

This technical guide provides an in-depth overview of the enzyme specificity for this compound, including experimental protocols for enzyme characterization and a discussion of the relevant metabolic pathways.

Enzyme Specificity and Kinetics

β-D-ribofuranosidases are glycoside hydrolases that specifically cleave the glycosidic bond in β-D-ribofuranosides. The use of 4-MUB-β-D-ribofuranoside allows for the determination of key kinetic parameters of these enzymes, such as the Michaelis constant (Km) and the maximum velocity (Vmax). These parameters are crucial for understanding the enzyme's affinity for the substrate and its catalytic efficiency.

While specific kinetic data for a wide range of purified β-D-ribofuranosidases with 4-MUB-β-D-ribofuranoside are not extensively documented in publicly available literature, the principles of Michaelis-Menten kinetics are universally applicable. To illustrate the nature of data obtained from such experiments, the following table presents representative kinetic parameters for other β-glycosidases with their corresponding 4-methylumbelliferyl substrates. It is important to note that these values are for analogous but different enzymes and substrates and should be considered as illustrative examples.

| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Optimal pH | Source Organism |

| β-D-Glucosidase | 4-Methylumbelliferyl β-D-glucopyranoside | 0.1 - 5 | 1 - 100 | 4.5 - 6.0 | Fungi, Bacteria, Plants |

| β-D-Xylosidase | 4-Methylumbelliferyl β-D-xylopyranoside | 0.2 - 2 | 5 - 50 | 3.0 - 5.5 | Bacteria, Fungi |

| β-D-Galactosidase | 4-Methylumbelliferyl β-D-galactopyranoside | 0.05 - 1 | 10 - 200 | 4.0 - 7.5 | Bacteria, Mammals |

Note: The values in this table are compiled from various sources for illustrative purposes and are not specific to β-D-ribofuranosidase and 4-MUB-β-D-ribofuranoside.

Experimental Protocols

General Principle of the Fluorogenic Assay

The enzymatic hydrolysis of the non-fluorescent substrate 4-MUB-β-D-ribofuranoside yields D-ribose and the fluorescent product 4-methylumbelliferone (4-MU). The rate of 4-MU formation is directly proportional to the β-D-ribofuranosidase activity and can be monitored in real-time by measuring the increase in fluorescence. The excitation maximum for 4-MU is pH-dependent, but is typically around 365 nm, with an emission maximum at approximately 445 nm.

Experimental Workflow for Kinetic Analysis

Caption: Workflow for determining enzyme kinetic parameters using a fluorogenic substrate.

Detailed Methodology for a β-D-Ribofuranosidase Assay

1. Materials:

-

Purified β-D-ribofuranosidase

-

This compound (Substrate)

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0, or other optimal buffer for the enzyme)

-

Stop Solution (e.g., 0.1 M glycine-NaOH, pH 10.5)

-

96-well black, flat-bottom microplates

-

Fluorescence microplate reader with excitation at ~365 nm and emission at ~445 nm

-

Incubator or temperature-controlled plate reader

2. Reagent Preparation:

-

Enzyme Solution: Prepare a stock solution of the purified enzyme in a suitable buffer. The final concentration in the assay should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Substrate Stock Solution: Dissolve 4-MUB-β-D-ribofuranoside in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with assay buffer to a high concentration stock solution (e.g., 10 mM).

-

Substrate Working Solutions: Prepare a series of dilutions of the substrate stock solution in assay buffer to cover a range of concentrations around the expected Km (e.g., 0.1x to 10x Km).

3. Assay Procedure:

-

Plate Setup: To each well of a 96-well microplate, add a defined volume of each substrate working solution (e.g., 50 µL). Include wells with buffer only for blank measurements.

-

Pre-incubation: Pre-incubate the plate at the optimal temperature for the enzyme for 5-10 minutes.

-

Reaction Initiation: Start the reaction by adding a specific volume of the enzyme solution to each well (e.g., 50 µL).

-

Kinetic Measurement: Immediately place the plate in the fluorescence reader and measure the fluorescence intensity at regular intervals (e.g., every 30-60 seconds) for a period during which the reaction rate is linear (e.g., 10-30 minutes).

-

Endpoint Measurement (Alternative): Alternatively, for endpoint assays, allow the reaction to proceed for a fixed amount of time and then stop the reaction by adding a volume of stop solution (e.g., 100 µL). The stop solution raises the pH, which maximizes the fluorescence of 4-MU and stops the enzymatic reaction. Measure the final fluorescence.

4. Data Analysis:

-

Standard Curve: Prepare a standard curve using known concentrations of 4-methylumbelliferone to convert relative fluorescence units (RFU) to the concentration of the product formed.

-

Initial Velocity Calculation: For each substrate concentration, plot the fluorescence (or product concentration) against time. The initial velocity (V₀) is the slope of the linear portion of this curve.

-

Michaelis-Menten Plot: Plot the initial velocities (V₀) against the corresponding substrate concentrations ([S]).

-

Parameter Determination: Use non-linear regression analysis software to fit the data to the Michaelis-Menten equation (V₀ = (Vmax * [S]) / (Km + [S])) to determine the values of Km and Vmax.

Signaling and Metabolic Pathways

β-D-ribofuranosidases are involved in the catabolism of ribose-containing molecules. In bacteria, ribose is an important carbon and energy source and a precursor for the synthesis of nucleotides and some amino acids. The uptake and metabolism of ribose are tightly regulated. The following diagram illustrates a generalized pathway for ribose metabolism in bacteria.

Caption: Generalized bacterial ribose metabolism and the role of β-D-ribofuranosidase.

Conclusion

This compound is a highly sensitive and specific substrate for the characterization of β-D-ribofuranosidase activity. The fluorometric assay based on this substrate allows for the precise determination of enzyme kinetic parameters, which is essential for understanding enzyme function and for the development of specific inhibitors. The experimental protocols and pathway information provided in this guide offer a comprehensive resource for researchers, scientists, and drug development professionals working with this important class of enzymes. Further research is warranted to isolate and characterize a wider range of β-D-ribofuranosidases and to elucidate their specific roles in various biological systems.

An In-depth Technical Guide to 4-Methylumbelliferyl beta-D-ribofuranoside in Glycobiology Research

For Researchers, Scientists, and Drug Development Professionals

Abstract